1-(4-Ethoxy-2-fluorophenyl)ethanone
Overview
Description
“1-(4-Ethoxy-2-fluorophenyl)ethanone” is a chemical compound with the molecular formula C10H11FO2 . It is a derivative of ethanone, which is also known as acetophenone .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethoxy-2-fluorophenyl)ethanone” consists of a central ethanone (acetophenone) group, with a 4-ethoxyphenyl group and a fluorine atom attached . The exact 3D structure can be computed using specialized software .Scientific Research Applications
Pharmaceutical Intermediate
“1-(4-Ethoxy-2-fluorophenyl)ethanone” serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of compounds that exhibit biological activity and can be used in the development of new medications. For instance, it can be transformed into derivatives that act as antagonists for specific receptors or enzymes within the body, contributing to treatments for diseases like Alzheimer’s or cardiovascular conditions .
Organic Synthesis
In organic chemistry, this compound is utilized for the synthesis of complex organic molecules. It can undergo various chemical reactions, such as reduction, to yield alcohols or can be used in Grignard reactions to introduce new carbon chains, thereby expanding the possibilities for creating new organic molecules with potential applications in materials science or as new drug candidates .
Enantioselective Catalysis
The compound is used in studies of enantioselective catalysis, which is crucial for producing optically active substances. These substances are important in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different effects on the human body. Research into the enantioselective biocatalytic reduction of “1-(4-Ethoxy-2-fluorophenyl)ethanone” can lead to more efficient and selective production of these optically active compounds .
Material Science
In material science, “1-(4-Ethoxy-2-fluorophenyl)ethanone” can be a precursor to materials with specific optical properties. Its incorporation into polymers or coatings can result in materials that have unique refractive indices or fluorescence characteristics, which are valuable in the development of advanced optical devices or sensors .
Analytical Chemistry
This compound can also play a role in analytical chemistry as a standard or reagent. Due to its defined and unique properties, such as boiling point and density, it can be used to calibrate instruments or as a comparison standard in chromatography and spectroscopy analyses .
Environmental Studies
“1-(4-Ethoxy-2-fluorophenyl)ethanone” may be used in environmental studies to understand the behavior of fluorinated organic compounds in the environment. Its stability and interaction with other environmental factors can be studied to assess the impact of similar compounds on ecosystems and help in the development of better waste management and pollution control strategies .
properties
IUPAC Name |
1-(4-ethoxy-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLWMMAZASRSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-2-fluorophenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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